Rosuvastatin methyl ester chemical structure and properties
Rosuvastatin methyl ester chemical structure and properties
An In-Depth Technical Guide to Rosuvastatin Methyl Ester: Structure, Synthesis, and Characterization
Abstract
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of dyslipidemia. The synthesis and analytical control of this complex synthetic drug rely on well-characterized intermediates and reference standards. Rosuvastatin Methyl Ester (RME) is a pivotal compound in this context, serving both as a key penultimate intermediate in several synthetic routes and as a critical reference standard for impurity profiling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Rosuvastatin Methyl Ester for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
Rosuvastatin Methyl Ester is the methyl ester derivative of Rosuvastatin. The esterification of the terminal carboxylic acid group modifies the molecule's polarity and serves as a protective group during synthesis, which is later hydrolyzed to yield the active pharmaceutical ingredient (API), Rosuvastatin.
Nomenclature and Identification:
-
IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[1][2]
-
Synonyms: Rosuvastatin Acid Methyl Ester, (+)-Rosuvastatin methyl ester[1][3][8]
Structural Features: The molecule consists of a central pyrimidine ring substituted with a fluorophenyl group, an isopropyl group, and a N-methylmethanesulfonamide side chain. The key functional side chain is a (3R,5S)-dihydroxy-hept-6-enoate moiety, which mimics the structure of the HMG-CoA substrate. The methyl ester is located at the terminus of this heptenoate chain. The specific stereochemistry at the C3 and C5 positions of this chain is critical for the pharmacological activity of the final Rosuvastatin drug.
Physicochemical Properties
The properties of Rosuvastatin Methyl Ester are essential for its handling, analysis, and role in synthesis. As a reference standard, its purity and well-defined characteristics are paramount.
| Property | Value | Source |
| Molecular Weight | 495.6 g/mol | [1][3][4][5] |
| Exact Mass | 495.18393502 Da | [1] |
| Physical Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water | Inferred from analytical methods[8][9] |
| LogP | 2.07 | [8] |
Synthesis and Purification
Rosuvastatin Methyl Ester is a crucial intermediate in the synthesis of Rosuvastatin. Several patented methods describe its preparation, often involving the transesterification of other Rosuvastatin esters or as the product of a Wittig-type reaction followed by deprotection steps.
Expert Insight: The choice of a methyl ester over other esters (like tert-butyl) in a synthetic route is often a strategic decision based on reactivity and purification efficiency. Methyl esters can be readily formed and are generally stable enough for purification by chromatography, yet they can be hydrolyzed to the active carboxylic acid under relatively mild conditions, minimizing side reactions.
Generalized Synthetic Protocol: Transesterification Route
This protocol outlines a general method for preparing RME from a corresponding Rosuvastatin ester (e.g., butyl ester) in the presence of a catalyst.[10][11]
-
Reaction Setup: A solution of the starting Rosuvastatin ester (e.g., tert-butyl ester) is prepared in an excess of methanol, which acts as both solvent and reagent.
-
Catalyst Addition: An acidic catalyst (e.g., trifluoroacetic acid, organic sulfonic acid) or a neutral catalyst like tetraisopropyl titanate is added to the mixture.[10][11] The choice of catalyst depends on the scale and desired reaction kinetics. Titanate catalysts are often preferred for their high yield and lower cost on an industrial scale.[11]
-
Reaction Execution: The mixture is heated (e.g., to 70-75°C) and stirred for a sufficient duration (e.g., 2-12 hours) to drive the transesterification to completion.[10] Progress is monitored by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., sodium bicarbonate, brine) to neutralize the catalyst and remove water-soluble impurities.
-
Purification: The crude Rosuvastatin Methyl Ester is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated. Final purification is typically achieved through column chromatography or crystallization to yield the highly pure product.[12]
Caption: Workflow for the synthesis of Rosuvastatin Methyl Ester via transesterification.
Analytical Characterization
As a reference material, the unequivocal identification and purity assessment of Rosuvastatin Methyl Ester are critical. This is achieved through a combination of spectroscopic and chromatographic techniques. Commercial suppliers provide a comprehensive Certificate of Analysis (CoA) with these data.[3][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of RME and separating it from related impurities.
Typical HPLC Method: [8]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).
-
Detection: UV at 242 nm.[13]
-
Purpose: This method effectively separates RME from its parent acid (Rosuvastatin), starting materials, and potential diastereoisomers or degradation products.
Caption: Standard analytical workflow for the quality control of Rosuvastatin Methyl Ester.
Spectroscopic Data
| Technique | Expected Data & Interpretation |
| ¹H-NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring, the vinyl proton of the heptenoate chain, the methoxy protons of the ester group (~3.7 ppm), and the distinct protons of the N-methylsulfonamide and isopropyl groups.[9][14] |
| Mass Spectrometry (MS) | Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The mass spectrum shows a molecular ion (M⁺) peak at m/z 495.[15] Key fragment ions arise from the cleavage of the side chains, providing structural confirmation. |
| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for O-H stretching (from the hydroxyl groups), C=O stretching of the ester (~1730 cm⁻¹), C=C and C=N stretching from the aromatic and pyrimidine rings, and strong S=O stretching from the sulfonamide group. |
Relationship to Rosuvastatin and Pharmacological Context
Rosuvastatin Methyl Ester is pharmacologically inactive. Its significance lies in its role as a direct precursor to the active drug, Rosuvastatin.
Conversion to Rosuvastatin
The final step in many syntheses is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in a methanol/water mixture, followed by careful neutralization to yield Rosuvastatin.[9][16] The resulting acid is then converted to its calcium salt, the form used in pharmaceutical formulations.
Sources
- 1. Rosuvastatin methyl ester | C23H30FN3O6S | CID 25183331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosuvastatin Methyl Ester | LGC Standards [lgcstandards.com]
- 3. Rosuvastatin Acid Methyl Ester | 147118-40-9 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Rosuvastatin Impurities | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Rosuvastatin methyl ester | 147118-40-9 [m.chemicalbook.com]
- 8. Rosuvastatin methyl ester | SIELC Technologies [sielc.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. CN105461636A - Synthetic method for rosuvastatin methyl ester - Google Patents [patents.google.com]
- 11. CN105566228B - A kind of synthetic method of Rosuvastatin - Google Patents [patents.google.com]
- 12. WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]
- 13. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. archives.ijper.org [archives.ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
